molecular formula C14H23N B1345182 N,N-Dibutylaniline CAS No. 613-29-6

N,N-Dibutylaniline

Cat. No. B1345182
CAS RN: 613-29-6
M. Wt: 205.34 g/mol
InChI Key: FZPXKEPZZOEPGX-UHFFFAOYSA-N
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Description

N,N-Dibutylaniline is an organic chemical compound. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This compound is an important precursor to dyes .


Synthesis Analysis

One method to produce N,N-Dibutylaniline is using a mixture of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline along with hexamethylphosphoric triamide dissolved in tetrahydrofuran which yields a tin amide compound. This then reacts with benzyl bromide to yield N,N-Dibutylaniline . Another method involves the palladium-catalyzed C–N bond formation which proceeds in excellent yields, using an unsophisticated catalytic system, a mild base, and triflates as electrophiles .


Molecular Structure Analysis

The molecular formula of N,N-Dibutylaniline is C14H23N . The molecular weight is 205.34 g/mol . More detailed structural analysis can be found in the references .


Chemical Reactions Analysis

N,N-Dibutylaniline can undergo various chemical reactions. For instance, it can be used in the synthesis of N,N-dimethylaniline derivatives from dimethylamines and aryl triflates . It can also react with benzyl bromide to yield dibenzylaniline .


Physical And Chemical Properties Analysis

N,N-Dibutylaniline is a liquid at room temperature. It has a refractive index of 1.518 and a density of 0.906 g/mL at 25 °C. It has a boiling point of 269-270 °C .

Scientific Research Applications

  • Chemistry

    • N,N-Dibutylaniline is used as a multipurpose reagent in synthetic organic chemistry . It is a common polar solvent and a versatile synthon that can be used in a variety of ways to generate different functional groups .
    • It undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles .
    • In the field of electrochemistry, N,N-Dibutylaniline has been used in the study of the oxidation mechanism of aliphatic amines, amides, aniline and aniline derivatives, carbamates, and lactams .
  • Material Science

    • N,N-Dibutylaniline has been used in the study of second-order nonlinear optical materials . These materials have potential applications in a wide range of fields such as materials science, medicine, biophysics, chemical dynamics, and surface interface sciences .
  • Environmental Science

    • N,N-Dibutylaniline has been studied in the context of wastewater treatment . A method using HPLC-CL linkage was developed for simultaneous determination of N,N-dimethylaniline and phenol in wastewater .
    • The effectiveness of biosparging to mitigate N,N diethylaniline in an aquifer was evaluated by measuring the time course of decrease in concentration of the compound in aerobic microcosm experiments .
  • Dye and Pesticide Synthesis

    • N,N-Dibutylaniline finds an indirect use as intermediates in dye and pesticide synthesis .
  • Analytical Reagents and Polymerization Activators

    • N,N-Dibutylaniline is used directly as analytical reagents and polymerization activators .
    • In this latter use, N,N-Dibutylaniline finds application in curing acrylic resins, which are the most widely employed polymers in dental and orthopedic practice, such as in prosthetic device manufacture and bone cement preparation .
  • Ultraviolet Relaxation Dynamics Study

    • N,N-Dibutylaniline has been used in the study of ultraviolet relaxation dynamics .
  • Precursor to Dyes and Crystal Violet

    • N,N-Dimethylaniline, a similar compound to N,N-Dibutylaniline, is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet .
  • Promoter in the Curing of Polyester and Vinyl Ester Resins

    • N,N-Dimethylaniline serves as a promoter in the curing of polyester and vinyl ester resins .
    • In this use, it finds application in curing acrylic resins, which are the most widely employed polymers in dental and orthopedic practice, such as in prosthetic device manufacture and bone cement preparation .
  • Precursor to Other Organic Compounds

    • N,N-Dimethylaniline is also used as a precursor to other organic compounds .
    • A study of the in vitro metabolism of N,N-Dimethylaniline using guinea pig and rabbit preparations and GLC techniques has confirmed N-demethylation and N-oxidation as metabolic pathways, and has also established ring hydroxylation as a metabolic route .

Safety And Hazards

N,N-Dibutylaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for N,N-Dibutylaniline are not mentioned in the retrieved sources, there is ongoing research in the field of organic chemistry to develop new methods for the synthesis and functionalization of anilines . These advancements could potentially expand the applications of N,N-Dibutylaniline in the future.

properties

IUPAC Name

N,N-dibutylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPXKEPZZOEPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060618
Record name N,N-Dibutylaniline
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Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow liquid; [Sigma-Aldrich MSDS]
Record name N,N-Dibutylaniline
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Product Name

N,N-Dibutylaniline

CAS RN

613-29-6
Record name N,N-Dibutylbenzenamine
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Record name N,N-Dibutylaniline
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Record name Benzenamine, N,N-dibutyl-
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Record name N,N-Dibutylaniline
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Record name N,N-dibutylaniline
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Record name N,N-DIBUTYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
367
Citations
T Ohsaka, T Okajima, N Oyama - Journal of electroanalytical chemistry and …, 1986 - Elsevier
Polymer films with quaternary ammonium groups as permanently charged positive sites in the polymeric backbone were prepared on basal-plane pyrolytic graphite electrode surfaces …
Number of citations: 74 www.sciencedirect.com
HT Vo, SH Cho, U Lee, J Jae, H Kim, H Lee - Journal of Industrial and …, 2019 - Elsevier
SO 2 absorption behaviours of N,N-dimethylaniline (DMA), N,N-diethylaniline (DEA), N,N-dibutylaniline (DBA), and N-methyldiphenylamine (MDPA) — were investigated in dry and wet …
Number of citations: 17 www.sciencedirect.com
C Siswanto, JF Rathman - Journal of colloid and interface science, 1997 - Elsevier
Reactions of aniline with 1-bromobutane to formN-butylaniline andN,N-dibutylaniline were performed in single-phase aqueous surfactant systems. Reaction rate, yield, and selectivity of …
Number of citations: 23 www.sciencedirect.com
GJ Ashwell, DS Gandolfo - Journal of Materials Chemistry, 2002 - pubs.rsc.org
The cationic donor–(π-bridge)–acceptor dye, E-4-[(N-alkyl-5,6,7,8-tetrahydroisoquinolinium-5-ylidene)methyl]-N,N-dibutylaniline octadecyl sulfate is a molecular rectifier. Its Langmuir–…
Number of citations: 70 pubs.rsc.org
G Komaromy-Hiller, N Calkins, R von Wandruszka - Langmuir, 1996 - ACS Publications
The dehydration and aggregation behavior of Triton X-114 with increasing temperature were studied by using pyrene as fluorescent probe and N,N-dibutylaniline as a quencher. The …
Number of citations: 111 pubs.acs.org
S Inada, S Ikado, M Okazaki - Chemistry Letters, 1973 - journal.csj.jp
The use of a small amount of triphenylphosphine in the thermal rearrangement of N-allyl-N-tosylaniline to 2-allyl-N-tosylaniline in N,N-dibutylaniline depressed, to a great extent, the …
Number of citations: 5 www.journal.csj.jp
DE Janzen, RS Majerle, KL Novosad - IUCrData, 2017 - scripts.iucr.org
The title molecular salt, C14H24N+·C4HO4− [systematic name: N,N-dibutylbenzenaminium 2-hydroxy-3,4-dioxocyclobut-1-en-1-olate], is composed of a protonated N,N-dibutylaniline …
Number of citations: 1 scripts.iucr.org
C Xi, Y Jiang, X Yang - Tetrahedron letters, 2005 - Elsevier
A highly effective, economical, and environmentally friendly method using of CAN as oxidant and water as solvent for oxidative coupling of N,N-dialkylarylamines was reported. …
Number of citations: 58 www.sciencedirect.com
R Srivastava, MD Manju, D Srinivas, P Ratnasamy - Catalysis letters, 2004 - Springer
Alkyl and aryl carbamates are synthesized in high yields (≥80%) at mild reaction conditions by reaction of the corresponding amine, CO 2 and alkyl halides over either titanosilicate …
Number of citations: 62 link.springer.com
JH Kim, JY Lee, JH Bae, JH Choi - Molecular Crystals and Liquid …, 2013 - Taylor & Francis
Disazo dyes were derived from heterocyclic amines by diazotizing 2-Amino-6-nitrobenzothiazole, 2-Amino-5-nitrothiazole, and 2-Amino-3,5-dinitrothiophene and coupling with Aniline …
Number of citations: 4 www.tandfonline.com

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